molecular formula C14H18BFO5 B2950181 2-Fluoro-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 2377608-63-2

2-Fluoro-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No. B2950181
CAS RN: 2377608-63-2
M. Wt: 296.1
InChI Key: RMFBIUSYGNRHLI-UHFFFAOYSA-N
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Description

“2-Fluoro-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” is a boric acid ester intermediate with a benzene ring . It’s an important organic and chemical product often used in the organic synthesis of drugs .


Synthesis Analysis

The compound is obtained through a multi-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .


Molecular Structure Analysis

The molecular structures of the compounds are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

The compound is synthesized through nucleophilic and amidation reactions . It’s often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

The molecular electrostatic potential and frontier molecular orbitals of the compounds are further investigated by DFT, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties of the compounds .

Mechanism of Action

Target of Action

The primary targets of “2-Fluoro-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” are currently unknown. This compound is a chemical intermediate, often used in the synthesis of other compounds . Therefore, its specific targets would depend on the final compound it is used to create.

Mode of Action

As a chemical intermediate, the mode of action of “this compound” is primarily through its chemical reactions with other compounds. It is often used in the synthesis of other compounds due to its boronic ester group, which can undergo various chemical transformations .

Action Environment

The action of “this compound” as a chemical intermediate can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . These factors can affect the efficiency and selectivity of the chemical reactions it participates in.

Future Directions

Boric acid compounds have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . They can also be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances . Therefore, the future directions of this compound could be in these areas.

properties

IUPAC Name

2-fluoro-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BFO5/c1-13(2)14(3,4)21-15(20-13)9-7-6-8(12(17)18)10(16)11(9)19-5/h6-7H,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFBIUSYGNRHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(=O)O)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BFO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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